2-(4-Boc-piperazinyl)-2-phenylacetic acid

Catalog No.
S756034
CAS No.
347186-49-6
M.F
C17H24N2O4
M. Wt
320.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Boc-piperazinyl)-2-phenylacetic acid

CAS Number

347186-49-6

Product Name

2-(4-Boc-piperazinyl)-2-phenylacetic acid

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)

InChI Key

QPEHPIVVAWESTM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O

The origin of this specific molecule is not readily available in scientific literature. However, compounds with similar structures are known to be synthesized for investigation as potential therapeutic agents []. The presence of the Boc (tert-Butyloxycarbonyl) protecting group suggests the molecule might be a precursor for the introduction of a piperazine moiety into a larger molecule.


Molecular Structure Analysis

2-(4-Boc-piperazinyl)-2-phenylacetic acid possesses a unique structure combining several functional groups:

  • Phenylacetic acid: This moiety consists of a benzene ring (phenyl) attached to an acetic acid group (CH2-COOH). This can provide hydrophobic and acidic functionalities [].
  • Piperazine: The piperazinyl ring is a six-membered heterocycle containing two nitrogen atoms. The Boc group is attached to one of these nitrogens, protecting it from further reactions.
  • Carboxylic acid: The terminal carboxylic acid (COOH) group contributes to the overall polarity and potential for hydrogen bonding [].

The combination of these functionalities might allow the molecule to interact with biological targets containing hydrophobic regions, hydrogen bond acceptors, or amine groups.


Chemical Reactions Analysis

  • Boc deprotection: The Boc protecting group can be removed under acidic conditions, revealing a primary amine on the piperazine ring. This would allow further functionalization of the molecule.
  • Amide bond formation: The primary amine on the deprotected piperazine could react with another carboxylic acid to form an amide bond, potentially leading to a larger molecule with desired properties [].
  • Esterification: The carboxylic acid group could react with an alcohol to form an ester, potentially altering the molecule's properties for specific applications [].

Physical And Chemical Properties Analysis

  • Solid state at room temperature: The presence of the aromatic ring and the carboxylic acid group suggests a relatively high molecular weight, potentially leading to a solid state at room temperature [].
  • Moderate solubility in organic solvents: The molecule likely possesses both hydrophobic and hydrophilic regions, making it potentially soluble in organic solvents with some degree of polarity.
  • Acidic character: The carboxylic acid group contributes to the acidic nature of the molecule.
  • Antimicrobial activity: Certain piperazine derivatives exhibit activity against bacteria and fungi. The presence of the phenylacetic acid group might further enhance this effect.
  • Enzyme inhibition: Some phenylacetic acid derivatives can inhibit specific enzymes involved in cellular processes. The piperazine ring could contribute to the binding affinity with the target enzyme.
  • Phenylacetic acid

    This moiety is present in various pharmaceuticals, including some nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants []. Research suggests phenylacetic acid derivatives may also possess antibacterial properties [].

  • Piperazine

    This ring structure is a common scaffold in numerous drugs, particularly those targeting the central nervous system and acting on various receptors [].

  • Boc protecting group (t-butyloxycarbonyl)

    This group is often used in organic synthesis to protect a carboxylic acid group during reactions. It can be selectively removed later to reveal the free carboxylic acid [].

Based on this information, 2-(4-Boc-piperazinyl)-2-phenylacetic acid could be:

  • An intermediate in the synthesis of a novel therapeutic agent. The phenylacetic acid and piperazine moieties might contribute potential biological activities, while the Boc group serves as a temporary protection for the carboxylic acid during synthesis.

  • A research tool used to study the structure-activity relationship (SAR) of piperazine-based drugs. By modifying the phenylacetic acid portion, researchers could explore how changes in this region affect the drug's interaction with its target.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016

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